1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is a complex organic compound featuring a spiro structure that integrates multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] core through a cyclization reaction, followed by the introduction of the piperidinyl and ethanone groups under controlled conditions. Reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The focus would be on maximizing yield, reducing reaction times, and ensuring consistent product quality through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the spiro structure provides rigidity and specificity in binding to biological macromolecules. Pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Spiro[benzo[e][1,3]oxazine] derivatives: Known for their photochromic properties.
Pyrazolo[1,5-c][1,3]oxazine compounds: Studied for their potential as kinase inhibitors.
Piperidinyl ethanone derivatives: Explored for their analgesic and anti-inflammatory effects.
Uniqueness: 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone stands out due to its unique combination of structural features, which confer specific reactivity and potential biological activity not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15(26)24-12-10-22(11-13-24)25-20(18-4-2-3-5-21(18)28-22)14-19(23-25)16-6-8-17(27)9-7-16/h2-9,20,27H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZYJQGRFTSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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